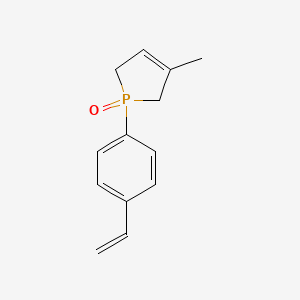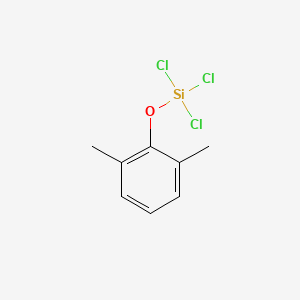
Trichloro(2,6-dimethylphenoxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichloro(2,6-dimethylphenoxy)silane is an organosilicon compound with the molecular formula C8H9Cl3OSi . This compound is characterized by the presence of a trichlorosilane group attached to a 2,6-dimethylphenoxy moiety. It is primarily used in the synthesis of various silicon-containing organic compounds and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trichloro(2,6-dimethylphenoxy)silane can be synthesized through the reaction of 2,6-dimethylphenol with trichlorosilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trichlorosilane group. The general reaction is as follows: [ \text{2,6-dimethylphenol} + \text{HSiCl}_3 \rightarrow \text{this compound} + \text{H}_2 ]
Industrial Production Methods: In industrial settings, the production of this compound involves the direct chlorination of silicon followed by the reaction with 2,6-dimethylphenol. This process is optimized to maximize yield and purity, often involving distillation and purification steps to remove byproducts such as silicon tetrachloride and hexachlorodisilane .
Chemical Reactions Analysis
Types of Reactions: Trichloro(2,6-dimethylphenoxy)silane undergoes various chemical reactions, including:
Substitution Reactions: The trichlorosilane group can be substituted with other nucleophiles, such as alcohols or amines, to form corresponding silane derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and hydrochloric acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions:
Substitution: Alcohols, amines, and other nucleophiles under anhydrous conditions.
Hydrolysis: Water or aqueous solutions.
Oxidation/Reduction: Specific oxidizing or reducing agents depending on the desired transformation.
Major Products:
Substitution: Silane derivatives with various functional groups.
Hydrolysis: Silanols and hydrochloric acid.
Oxidation/Reduction: Products vary based on the specific reaction conditions and reagents used
Scientific Research Applications
Trichloro(2,6-dimethylphenoxy)silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of silicon-containing organic compounds, including silanes and siloxanes.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for potential use in drug delivery systems and as a precursor for bioactive silicon compounds.
Industry: Utilized in the production of high-purity silicon for electronics and photovoltaics .
Mechanism of Action
The mechanism of action of trichloro(2,6-dimethylphenoxy)silane involves the reactivity of the trichlorosilane group. This group can form strong bonds with various nucleophiles, facilitating the formation of silicon-carbon and silicon-oxygen bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in hydrosilylation reactions, the trichlorosilane group adds across double bonds to form silane derivatives .
Comparison with Similar Compounds
Trichlorosilane (HSiCl3): A simpler analog used in the production of high-purity silicon.
Dichlorosilane (H2SiCl2): Another related compound with two chlorine atoms, used in similar applications.
Silicon Tetrachloride (SiCl4): A related compound used in the production of silicon and as a reagent in various chemical reactions.
Uniqueness: Trichloro(2,6-dimethylphenoxy)silane is unique due to the presence of the 2,6-dimethylphenoxy group, which imparts specific reactivity and properties. This makes it particularly useful in applications requiring selective functionalization and stability .
Properties
CAS No. |
65133-98-4 |
|---|---|
Molecular Formula |
C8H9Cl3OSi |
Molecular Weight |
255.6 g/mol |
IUPAC Name |
trichloro-(2,6-dimethylphenoxy)silane |
InChI |
InChI=1S/C8H9Cl3OSi/c1-6-4-3-5-7(2)8(6)12-13(9,10)11/h3-5H,1-2H3 |
InChI Key |
VTPZSXSTGNGJLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)O[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


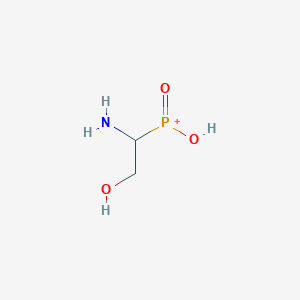
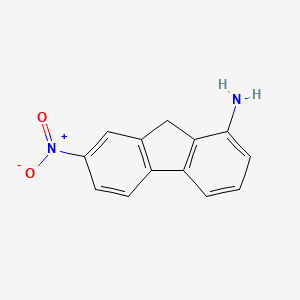
![3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutanal](/img/structure/B14470281.png)
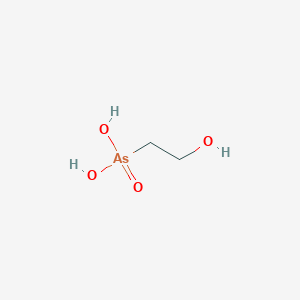
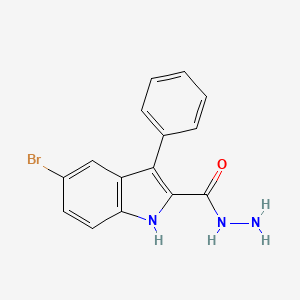
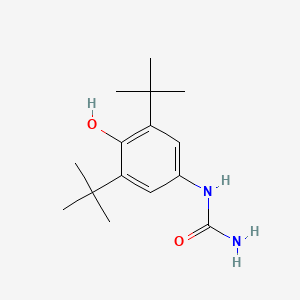
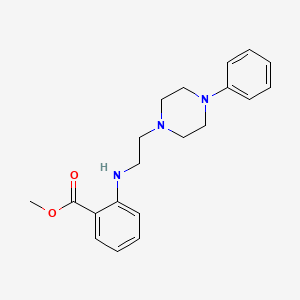
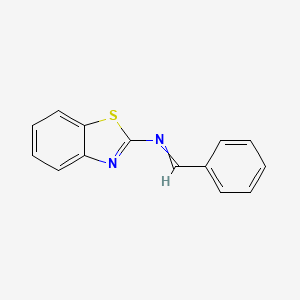
![1-[(Methylsulfanyl)methoxy]octane](/img/structure/B14470299.png)
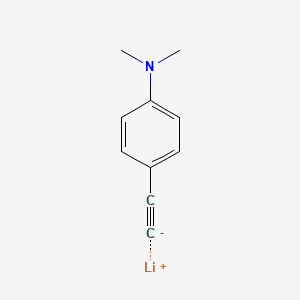
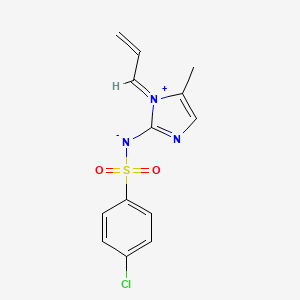

![2-[(Octylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14470321.png)
